

Spectroscopic Analysis of Disperse Brown 4: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

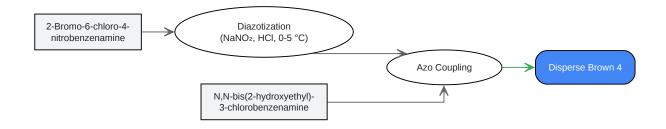
Introduction

Disperse Brown 4, with the Colour Index number 11152:1, is a monoazo dye belonging to the class of disperse dyes.[1] These dyes are characterized by their low water solubility and are primarily used for dyeing hydrophobic synthetic fibers such as polyester.[2][3] The chemical structure of **Disperse Brown 4** is 2-bromo-6-chloro-4-nitrobenzenamine diazo, coupled with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.[1][4] Its molecular formula is C₁₆H₁₅BrCl₂N₄O₄, and it has a molecular weight of 478.12 g/mol .[1] A thorough spectroscopic analysis of **Disperse Brown 4** is essential for quality control, structural elucidation, and understanding its physicochemical properties, which in turn influences its application and potential biological interactions. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize **Disperse Brown 4**.

Synthesis of Disperse Brown 4

The synthesis of **Disperse Brown 4** is a two-stage process that involves diazotization followed by an azo coupling reaction.[1][4] The first step is the diazotization of 2-bromo-6-chloro-4-nitrobenzenamine. This is followed by the coupling of the resulting diazonium salt with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine to yield the final **Disperse Brown 4** dye.[1][4]





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Synthesis workflow for **Disperse Brown 4**.

Spectroscopic Data

Due to the limited availability of direct experimental spectroscopic data for **Disperse Brown 4** in publicly accessible databases, the following tables summarize the expected and predicted data based on its chemical structure and by analogy to similar disperse dyes.

Predicted UV-Visible Spectroscopy Data

Parameter	Value	Solvent
λmax (nm)	400 - 600 (broad absorption)	Ethanol, Methanol, or DMF

Note: Azo dyes exhibit strong absorption bands in the visible region due to $\pi \to \pi$ electronic transitions within their conjugated systems. Brown dyes typically show a broad absorption band across a wide range of wavelengths.*[5]

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy Data



Wavenumber (cm ^{−1})	Assignment	Functional Group	
3400 - 3200	O-H stretch	Hydroxyethyl groups	
3000 - 2850	C-H stretch	Aliphatic C-H	
1600 - 1550	N=N stretch	Azo group	
1590 - 1450	C=C stretch	Aromatic rings	
1530 - 1500 & 1350 - 1300	N-O stretch (asymmetric & symmetric)	Nitro group	
1250 - 1000	C-O stretch	Primary alcohol	
800 - 600	C-Cl stretch	Chlorinated aromatic rings	
~550	C-Br stretch	Brominated aromatic ring	

Predicted ¹H NMR Spectroscopy Data (in DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.4	S	2H	Aromatic protons on the nitro-substituted ring
~7.6	m	3H	Aromatic protons on the other chloro-substituted ring
~4.8	t	2H	-OH protons of hydroxyethyl groups
~3.6	m	8H	-CH ₂ - protons of hydroxyethyl groups

Predicted ¹³C NMR Spectroscopy Data (in DMSO-d₆)



Chemical Shift (δ, ppm)	Assignment
~150	Aromatic C attached to N
~145	Aromatic C attached to NO ₂
140 - 120	Other aromatic carbons
~60	-CH ₂ -O
~50	-CH ₂ -N

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid dye sample like **Disperse Brown 4**.

UV-Visible Spectroscopy

Sample Preparation: A dilute solution of **Disperse Brown 4** is prepared by accurately weighing a small amount of the dye and dissolving it in a spectroscopic grade solvent such as ethanol, methanol, or dimethylformamide (DMF).[5] The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.[5]

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.[5]

Data Acquisition: The spectrum is recorded over a wavelength range of 200-800 nm, using the solvent as a reference. The wavelength of maximum absorbance (λ max) is then determined from the spectrum.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid **Disperse Brown 4** powder is mixed with dry potassium bromide (KBr) and ground into a fine powder. This mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal.[5]

Instrumentation: A Fourier-Transform Infrared spectrophotometer is utilized.[5]



Data Acquisition: The FT-IR spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of **Disperse Brown 4** is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[5] The concentration may need to be adjusted to obtain a good signal-to-noise ratio.[6]

Instrumentation: A high-field NMR spectrometer is used to acquire ¹H and ¹³C NMR spectra.

Data Acquisition: Standard pulse sequences are used to obtain one-dimensional ¹H and ¹³C spectra. Further two-dimensional NMR experiments like COSY and HSQC can be performed for more detailed structural elucidation.

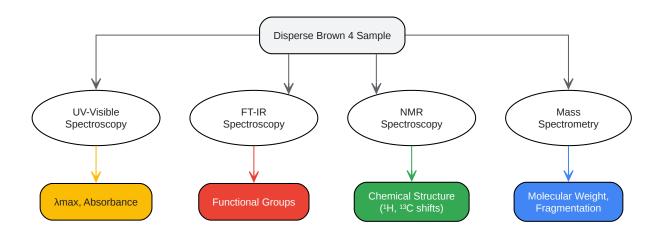
Mass Spectrometry (MS)

Sample Preparation: For techniques like Electrospray Ionization (ESI) or Direct Analysis in Real-Time (DART), the dye can be analyzed directly in solution or as a solid.[7] For Liquid Chromatography-Mass Spectrometry (LC-MS), the dye is dissolved in a suitable solvent and injected into the LC system for separation prior to mass analysis.[8]

Instrumentation: A mass spectrometer, often coupled with a separation technique like liquid chromatography (LC-MS), is used. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for formula determination.[7]

Data Acquisition: The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. The fragmentation pattern can provide valuable structural information.[8]





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